molecular formula C24H23N5O3S B11286318 N-(3-cyanophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3-cyanophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11286318
M. Wt: 461.5 g/mol
InChI Key: QYHGHDWFWVHFMI-UHFFFAOYSA-N
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Description

N-(3-CYANOPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrido[4,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANOPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrido[4,3-d]pyrimidine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-methoxyphenylmethyl group: This can be achieved through a nucleophilic substitution reaction.

    Attachment of the 3-cyanophenyl group: This step involves the reaction of the intermediate with 3-cyanophenyl derivatives.

    Formation of the final acetamide structure: This is achieved through the reaction of the intermediate with acetamide derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANOPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial agents.

    Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-CYANOPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

N-(3-CYANOPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:

    N-(3-CYANOPHENYL)-2-({6-[(2-HYDROXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    N-(3-CYANOPHENYL)-2-({6-[(2-CHLOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE: The presence of a chloro group may enhance its stability and alter its interaction with molecular targets.

Properties

Molecular Formula

C24H23N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H23N5O3S/c1-32-21-8-3-2-6-17(21)13-29-10-9-20-19(14-29)23(31)28-24(27-20)33-15-22(30)26-18-7-4-5-16(11-18)12-25/h2-8,11H,9-10,13-15H2,1H3,(H,26,30)(H,27,28,31)

InChI Key

QYHGHDWFWVHFMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4)C#N

Origin of Product

United States

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